![molecular formula C14H16N4S B2629362 N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine CAS No. 1164470-24-9](/img/structure/B2629362.png)
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
描述
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine is a complex organic compound belonging to the class of triazine derivatives. This particular compound has piqued the interest of researchers due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The triazine ring system, combined with unique substituents like the methylsulfanyl group and methylphenyl amine, makes it an intriguing subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine typically involves multiple steps:
Formation of the triazine core: Starting from precursors like chlorinated triazines, the methylsulfanyl group is introduced via nucleophilic substitution.
Vinylation reaction: A vinyl group is introduced at the 5th position of the triazine ring, often through a reaction involving vinyl halides under basic conditions.
Amination: The final step involves coupling the triazine intermediate with N-(4-methylphenyl)amine under controlled conditions, typically using catalysts or coupling reagents.
Industrial Production Methods
While the compound is often synthesized on a laboratory scale, industrial-scale production would likely involve optimization of each reaction step to enhance yields and reduce costs. This might include:
Continuous flow reactors: To improve reaction efficiency and scalability.
Advanced purification techniques: To ensure the final product meets the necessary purity standards for its applications.
化学反应分析
Types of Reactions
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: This can modify the methylsulfanyl group to form sulfoxides or sulfones, altering the compound’s properties.
Reduction: Typically targeting the triazine ring or the vinyl group, potentially leading to a saturation of double bonds.
Substitution: The phenyl amine or other substituents can be modified via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Employing hydrogenation catalysts such as palladium on carbon (Pd/C) or chemical reductants like sodium borohydride.
Substitution: Utilizing bases like sodium hydride (NaH) or catalytic systems for electrophilic aromatic substitution.
Major Products
Oxidized derivatives: Including sulfoxides and sulfones.
Reduced compounds: Saturated analogs of the original compound.
Substituted analogs: With varied functional groups replacing the original substituents.
科学研究应用
Chemistry
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine serves as a key intermediate in the synthesis of complex organic molecules, aiding in the development of novel materials and compounds with tailored properties.
Biology and Medicine
In medicinal chemistry, this compound could potentially be explored for its activity against various biological targets due to its unique structure, providing a scaffold for drug design and development.
Industry
In materials science, the compound’s properties may lend themselves to applications in creating advanced polymers or as a component in specialty coatings and adhesives.
作用机制
Molecular Targets and Pathways
The mechanism by which N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine exerts its effects would depend on the specific context of its application:
Biological Targets: The compound might interact with enzymes or receptors, modulating biological pathways.
Chemical Reactions: It can act as an intermediate or catalyst in various synthetic pathways, influencing reaction kinetics and product distribution.
相似化合物的比较
Similar Compounds
N-{2-[6-methyl-1,2,4-triazin-5-yl]vinyl}-N-phenylamine
N-{2-[6-methyl-3-(ethylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
Highlighting Uniqueness
What sets N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine apart is the presence of the methylsulfanyl group, which can significantly influence its reactivity and interactions compared to its analogs.
This deep dive might be just the surface of all this compound can offer, given how dynamic and versatile chemistry can be
属性
IUPAC Name |
4-methyl-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-10-4-6-12(7-5-10)15-9-8-13-11(2)17-18-14(16-13)19-3/h4-9,15H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKBIDKLFKEAEN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2629279.png)
![1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2629281.png)
![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)
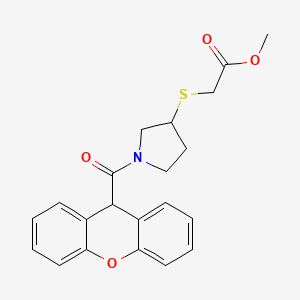
![(2E)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2629287.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)
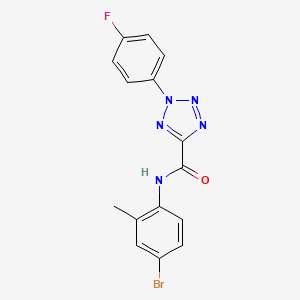
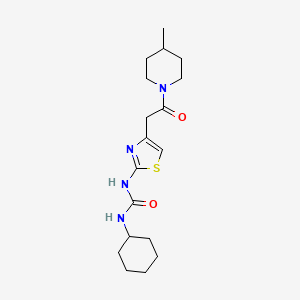
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629295.png)

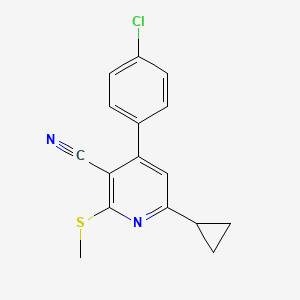
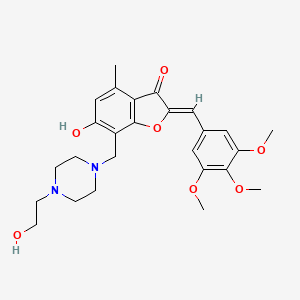
![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)
